(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
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Overview
Description
(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by its complex molecular structure, which includes a pyrido[2,3-d]pyrimidine core, a morpholine ring, and a chloro substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine ring and the chloro substituent. Common reagents used in these reactions include chlorinating agents, morpholine, and various catalysts to facilitate the formation of the desired product. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring the quality and consistency of the final product. Advanced techniques such as automated synthesis and process optimization are often employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity and mechanism of action.
Industry
In industry, this compound may be used in the development of new materials or as a component in specialized chemical formulations. Its unique properties make it suitable for a range of industrial applications.
Mechanism of Action
The mechanism of action of (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or physiological functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine include other morpholine derivatives and pyrido[2,3-d]pyrimidine compounds. Examples include:
- (2R,6S)-4-(4-Morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
- (2R,6S)-4-(7-Chloro-4-piperidinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the chloro substituent and the morpholine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S,6R)-4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPNZOOJUKYPGV-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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